molecular formula C19H20F3NO3 B2744811 N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 1795302-05-4

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2744811
CAS No.: 1795302-05-4
M. Wt: 367.368
InChI Key: XBGBLGQBBAQTKZ-UHFFFAOYSA-N
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Description

N-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a trifluoromethyl group at the 3-position of the benzamide core, a 4-methylphenyl-substituted ethyl chain, and a 2-hydroxyethoxy moiety.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-13-5-7-14(8-6-13)17(26-10-9-24)12-23-18(25)15-3-2-4-16(11-15)19(20,21)22/h2-8,11,17,24H,9-10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGBLGQBBAQTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction using ethylene glycol and a suitable catalyst.

    Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, while the hydroxyethoxy group may facilitate its solubility and cellular uptake. The compound may modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of the target compound with related benzamide derivatives:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Application Evidence Source
Target Compound 3-(trifluoromethyl)benzamide, 2-(2-hydroxyethoxy)-4-methylphenylethyl ~425.4* Potential kinase inhibition / receptor binding
N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) 4-(thiophen-3-yl)benzamide, piperazine-cyanophenyl, ethoxy chain ~502.6 D3 receptor ligand
[125I]PIMBA 4-methoxy-3-iodobenzamide, piperidinylethyl ~468.3 Sigma receptor imaging (prostate cancer)
RAF Inhibitor () 2-(trifluoromethyl)isonicotinamide, morpholinopyridinyl, hydroxyethoxy ~523.5 RAS-mutant cancer therapy
N-[2-(4-Chlorophenyl)ethyl]-3-(trifluoromethyl)benzamide (30d) 3-(trifluoromethyl)benzamide, 4-chlorophenethyl ~343.8 Pharmacological tool compound
2-[2-(dimethylamino)ethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide 3-(trifluoromethyl)benzamide, dimethylaminoethoxy ~368.4 Unspecified receptor modulation

*Estimated based on structural formula.

Key Observations:

Trifluoromethyl Group : Present in the target compound, 30d, and the RAF inhibitor, this group enhances metabolic stability and binding affinity to hydrophobic pockets in proteins .

Hydroxyethoxy vs. Alkoxy Chains: The target compound’s 2-hydroxyethoxy group may improve solubility compared to non-polar chains (e.g., phenethyl in 30d) while retaining membrane permeability .

Pharmacological and Biochemical Comparisons

Kinase Inhibition Potential

The RAF inhibitor () shares a trifluoromethyl group and hydroxyethoxy side chain with the target compound. These features are critical for inhibiting RAF kinases in RAS-mutant cancers, suggesting the target compound could have similar kinase-targeting efficacy .

Receptor Binding Profiles
  • Sigma Receptors : Benzamides like [125I]PIMBA () bind sigma receptors with high affinity, enabling tumor imaging. The target compound’s trifluoromethyl and aromatic groups may facilitate similar interactions but require validation .
  • D3 Receptors: Compound 3a () demonstrates that piperazine-ethoxybenzamide derivatives can modulate neurological targets. The absence of piperazine in the target compound may shift selectivity toward non-neurological pathways .
Antioxidant Activity

The target compound’s lack of hydroxyl groups likely precludes significant antioxidant activity .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(trifluoromethyl)benzamide?

  • Methodology : Key parameters include:

  • Temperature control : Reactions involving amide bond formation (e.g., coupling with trifluoromethylbenzoyl chloride) require low temperatures (0–5°C) to minimize side reactions like hydrolysis .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency, while bases like triethylamine neutralize HCl byproducts during amidation .
  • Purification : Silica gel chromatography with gradient elution (e.g., 10–40% ethyl acetate in hexane) effectively isolates the product, as demonstrated in analogous benzamide syntheses .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in 13^13C) and hydroxyethoxy chain (δ 3.5–4.5 ppm in 1^1H) .
  • Mass spectrometry (HRMS-ESI) : Exact mass matching (e.g., [M+H]+^+ calculated vs. observed) validates molecular formula .
  • X-ray crystallography : If crystals are obtainable, resolves stereochemistry and confirms substituent positioning, as seen in structurally similar fluorinated benzamides .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology :

  • Target selection : Prioritize receptors/enzymes with known affinity for trifluoromethylbenzamides (e.g., kinase or protease targets) .
  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (IC50_{50}/Kd_d). For example, analogous compounds showed sub-µM activity against flaviviruses in enzyme inhibition assays .
  • Cellular viability tests : Employ MTT assays in cancer cell lines (e.g., HeLa or HepG2) to assess cytotoxicity and therapeutic potential .

Advanced Research Questions

Q. What computational strategies predict the binding mode of this compound to its biological targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic pockets in target proteins (e.g., viral proteases) .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes, focusing on hydrogen bonds between the hydroxyethoxy chain and catalytic residues .
  • Free energy calculations : Apply MM-GBSA to estimate binding free energy, prioritizing derivatives with ΔG < -40 kcal/mol .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodology :

  • Orthogonal validation : If in vitro activity (e.g., IC50_{50} = 50 nM) conflicts with cell-based results (e.g., EC50_{50} > 1 µM), confirm target engagement via cellular thermal shift assays (CETSA) .
  • Solubility correction : Measure kinetic solubility in assay buffers (e.g., PBS with 1% DMSO) to rule out false negatives due to aggregation .
  • Metabolite screening : Use LC-MS to identify active metabolites in cell lysates that may mask parent compound efficacy .

Q. What approaches are effective for establishing structure-activity relationships (SAR) for analogs of this compound?

  • Methodology :

  • Substituent variation : Synthesize derivatives with modified aryl (e.g., 4-cyano vs. 4-methylphenyl) or linker groups (e.g., ethoxy vs. propoxy). Compare bioactivity to pinpoint critical moieties .
  • 3D-QSAR modeling : Build CoMFA/CoMSIA models using IC50_{50} data from ~20 analogs to map electrostatic/hydrophobic fields driving activity .
  • Crystallographic analysis : Co-crystallize active analogs with targets (e.g., proteasome subunits) to visualize binding interactions and guide optimization .

Q. How can in vitro-to-in vivo efficacy discrepancies be systematically addressed?

  • Methodology :

  • PK/PD profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability in rodent models. If t1/2_{1/2} < 2 h, consider prodrug strategies (e.g., esterification of hydroxyethoxy group) .
  • Tissue distribution studies : Use radiolabeled compound (e.g., 14^{14}C) to assess brain penetration or hepatic accumulation, critical for CNS or antiviral applications .
  • Species-specific metabolism : Compare metabolite profiles in human vs. mouse liver microsomes to identify interspecies differences .

Q. What methodologies assess the metabolic stability of this compound in preclinical development?

  • Methodology :

  • Microsomal incubation : Incubate with human liver microsomes (HLM) + NADPH. Calculate intrinsic clearance (CLint_{int}) from half-life; CLint_{int} > 15 µL/min/mg suggests rapid metabolism .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. IC50_{50} < 1 µM indicates risk of drug-drug interactions .
  • Reactive metabolite detection : Trapping assays with glutathione (GSH) or KCN identify electrophilic intermediates that may cause toxicity .

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